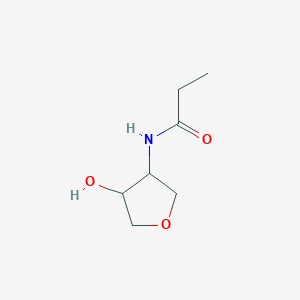
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is a chemical compound with the following properties:
CAS Number: 1354954-42-9
Molecular Formula: C₈H₈BrClO₄S₂
Molecular Weight: 347.63 g/mol
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of this compound involves introducing a bromine atom and sulfonyl chloride group onto a benzene ring. Specific methods include:
Bromination: Bromination of 3-(ethanesulfonyl)benzenesulfonyl chloride using bromine or a brominating agent.
Sulfonylation: Sulfonation of 4-bromobenzenesulfonyl chloride with ethanesulfonyl chloride.
Bromination: Typically carried out in an organic solvent (e.g., chloroform, dichloromethane) with bromine or N-bromosuccinimide (NBS) as the brominating agent.
Sulfonylation: Reaction with ethanesulfonyl chloride in the presence of a Lewis acid catalyst (such as AlCl₃) at low temperatures.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization ensures high yield and purity.
Analyse Des Réactions Chimiques
Reactions::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the sulfonyl chloride group.
Reduction Reactions: Reduction of the sulfonyl chloride to the corresponding sulfonamide or sulfone.
Oxidation Reactions: Oxidation of the bromine atom to form other functional groups.
Nucleophilic Substitution: Amines, thiols, or other nucleophiles in the presence of a base (e.g., pyridine).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
- Nucleophilic substitution: Formation of sulfonamides or sulfones.
- Reduction: Formation of the corresponding sulfonamide.
- Oxidation: Formation of other functional groups.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its sulfonyl chloride moiety.
Organic Synthesis: Building block for more complex molecules.
Materials Science: Used in the preparation of functionalized materials.
Mécanisme D'action
The exact mechanism of action depends on the specific application. It may involve:
Covalent Modification: Reacting with biological molecules (e.g., proteins) via nucleophilic attack.
Enzyme Inhibition: Interfering with enzyme activity.
Comparaison Avec Des Composés Similaires
While 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is unique due to its specific combination of functional groups, similar compounds include:
4-Bromobenzenesulfonyl chloride: Shares the bromine and sulfonyl chloride groups.
4-Trifluoromethylbenzenesulfonyl chloride: Contains a trifluoromethyl group instead of the bromine atom.
4-Bromo-3-fluorobenzenesulfonyl chloride: Similar structure with a fluorine atom instead of the ethanesulfonyl group.
Propriétés
Formule moléculaire |
C8H8BrClO4S2 |
|---|---|
Poids moléculaire |
347.6 g/mol |
Nom IUPAC |
4-bromo-3-ethylsulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3 |
Clé InChI |
VXPRKASHJDDIBO-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


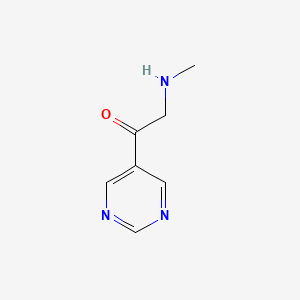

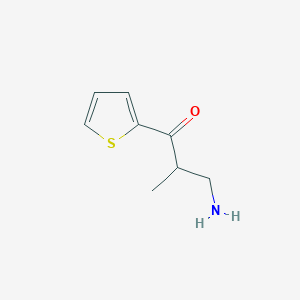
![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13158743.png)
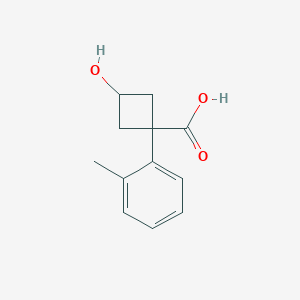

![6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13158763.png)
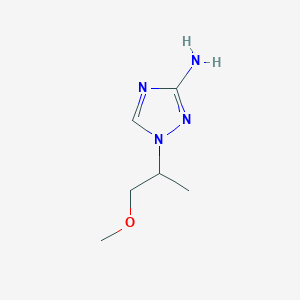
amine](/img/structure/B13158784.png)

![Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13158802.png)

